6,7-二甲基-1H-喹啉-4-酮

描述

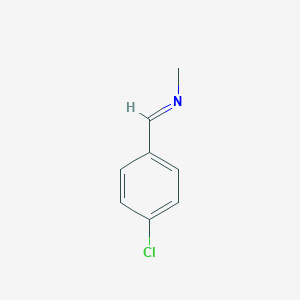

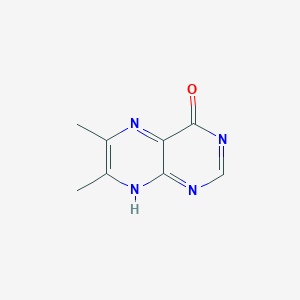

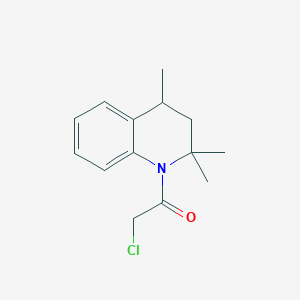

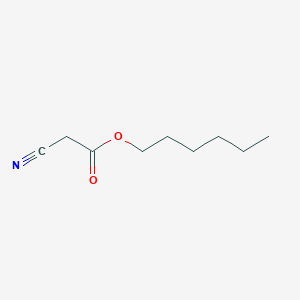

6,7-Dimethyl-1H-pteridin-4-one is a chemical compound that belongs to the pteridine family. Pteridines are heterocyclic compounds with a wide range of biological activities and applications in various fields.

Synthesis Analysis

- The synthesis of pteridines, including compounds similar to 6,7-Dimethyl-1H-pteridin-4-one, often involves nucleophilic addition reactions and cyclization processes. For instance, sodium hydrogen sulphite reacts with pteridin-4-one derivatives to form isolable adducts (Albert & McCormack, 1973).

- Another method for synthesizing pteridines includes starting from amino pteridine derivatives and undergoing transformations like hydrolysis and methylation (Mohr, Kazimierczuk, & Pfleiderer, 1992).

Molecular Structure Analysis

- The molecular structure of pteridines, including 6,7-Dimethyl-1H-pteridin-4-one, typically features a fused pyrimidine and pyrazine ring. The specific substituents and functional groups attached to this core structure significantly influence its properties and reactivity (Zhang, Schweizer, Xu, & Vasella, 2007).

Chemical Reactions and Properties

- Pteridines, including 6,7-Dimethyl-1H-pteridin-4-one, exhibit a range of chemical reactivities depending on their specific structure and substituents. They can participate in addition reactions, cyclizations, and other transformations (Albert & Yamamoto, 1968).

Physical Properties Analysis

- The physical properties of pteridines, including solubility, melting point, and crystalline structure, can be influenced by substitutions at different positions in the molecule. These properties are crucial for their practical applications and biological activity (Hueso-Ureña, Jiménez‐Pulido, Moreno-Carretero, Quirós-Olozábal, & Salas-peregrin, 1998).

Chemical Properties Analysis

- The chemical properties of pteridines are largely defined by their electronic structure and functional groups. These properties dictate their behavior in chemical reactions, such as nucleophilic addition, and their interactions with other molecules (Steinlin, Sonati, & Vasella, 2008).

科学研究应用

治疗潜力和生物活性

6,7-二甲基-1H-喹啉-4-酮属于喹啉类化合物,以其多样的生物活性和治疗潜力而闻名。喹啉类化合物,包括6,7-二甲基-1H-喹啉-4-酮衍生物,已被广泛研究其作为色素、酶辅因子和能够激活免疫系统的分子的作用。喹啉衍生物的治疗应用广泛,从抗肿瘤活性到治疗慢性炎症相关疾病。抗肿瘤活性一直是最先进的治疗潜力之一,已确定了几个分子靶点。除了肿瘤学之外,喹啉正在被研究其抗微生物特性,并在治疗糖尿病、骨质疏松症、缺血和神经退行性疾病中的潜力。甲氨蝶呤、普拉替雷酯和三氨苯酚是该类别中已获FDA批准的药物的例子,突显了喹啉研究对当前治疗策略的重要影响(Carmona-Martínez等,2018)。

生物利用度和生物医学应用

白藜芦醇的天然二甲基化类似物白藜芦醇与6,7-二甲基-1H-喹啉-4-酮共享生物活性,并以其更高的体内生物利用度而闻名。这一特性使其成为生物医学应用的强有力候选,包括癌症预防和治疗、胰岛素敏感性改善以及心血管疾病治疗。白藜芦醇在衰老、记忆和认知方面的作用进一步突显了喹啉衍生物在健康和疾病管理中的广泛应用范围(Estrela et al., 2013)。

神经递质合成和情感障碍

神经递质(如多巴胺、(去)肾上腺素、5-羟色胺和一氧化氮)的合成和功能在很大程度上依赖于喹啉四氢生物蝶啶(BH4),其在结构上与6,7-二甲基-1H-喹啉-4-酮相关。BH4、神经递质合成和情感障碍(包括抑郁症)之间的关系强调了喹啉在神经化学和精神疾病研究中的重要性。这种联系表明了喹啉在处理与神经递质相关的疾病方面的潜在治疗应用,并突显了对这些化合物对中枢神经系统影响的进一步研究的必要性(Hoekstra & Fekkes, 2002)。

临床标志物和肝病

喹啉还被研究作为各种疾病(包括肝脏疾病)的临床标志物。测量尿液和血清中的喹啉可以为肝细胞损伤和细胞介导免疫激活提供宝贵见解,为诊断和监测肝病提供了一种无创方法。这种应用展示了喹啉在其治疗用途之外的诊断和预后潜力(Mazda et al., 1996)。

抗癌机制

Pterostilbene的抗癌效果一直是研究的焦点,研究表明它能够抑制肿瘤生长、转移、血管生成和癌症干细胞,同时增强凋亡和免疫疗法。这些发现表明,蓝莓素衍生物可以对抗癌症的综合机制,使它们成为未来临床应用的有希望的候选者 (Ma et al., 2019)。

属性

IUPAC Name |

6,7-dimethyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZHLQUXFAOLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=O)NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163524 | |

| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethyl-1H-pteridin-4-one | |

CAS RN |

14684-54-9 | |

| Record name | 4-Hydroxy-6,7-dimethylpteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14684-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014684549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-6,7-dimethylpteridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethyl-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)